molecular formula C28H35N3O4 B1139833 Paraherquamide E CAS No. 125600-53-5

Paraherquamide E

Cat. No. B1139833
M. Wt: 477.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paraherquamide E belongs to a family of natural products known for their complex molecular structures and biological activities. These compounds, including paraherquamides, brevianamides, and asperparalines, are of significant interest due to their synthesis and biosynthesis pathways which involve unique core ring systems arising from biological intramolecular Diels-Alder cycloaddition reactions (Williams & Cox, 2003).

Synthesis Analysis

The synthesis of paraherquamides, including paraherquamide E, is characterized by innovative approaches inspired by nature. One notable method involves an asymmetric, stereocontrolled total synthesis process that includes a diastereoselective intramolecular S(N)2' cyclization strategy. This method has been applied to synthesize various paraherquamides, demonstrating the versatility and complexity of synthesizing these compounds (Williams et al., 2003).

Molecular Structure Analysis

The molecular structure of paraherquamides is marked by a unique bicyclo[2.2.2]diazaoctane ring system. This structure is thought to arise from a biological intramolecular Diels-Alder cycloaddition reaction, which is a key feature in the biosynthesis of these compounds. The complex molecular architecture of paraherquamides, including paraherquamide E, underscores the intricate pathways involved in their formation (Williams, 2002).

Chemical Reactions and Properties

Paraherquamides undergo various chemical reactions that highlight their reactivity and potential for modification. Studies have shown that modifications at specific sites can significantly impact the biological activity of these compounds. For example, chemical modification studies have revealed the importance of the C-14 methyl group in maintaining the anthelmintic activity of paraherquamide analogs (Blizzard et al., 1990).

Physical Properties Analysis

While specific details on the physical properties of paraherquamide E are not extensively documented, the general characteristics of paraherquamides suggest that these compounds possess unique optical and physical properties due to their complex molecular structures. These properties are essential for understanding the behavior and interaction of paraherquamides with biological targets.

Chemical Properties Analysis

The chemical properties of paraherquamides, such as paraherquamide E, are intricately linked to their molecular structure and the presence of specific functional groups. These properties dictate the reactivity of paraherquamides with various substrates and their biological activity. The role of the spiro-oxindole moiety and other key functional groups in paraherquamides has been explored to understand their mode of action and potential as anthelmintic agents (Fraley et al., 2019).

Scientific Research Applications

  • Anthelmintic Properties : Paraherquamide exhibits notable nematocidal activity, affecting the motility of larval stages of various parasites. It has been shown to have a marked inhibitory effect on the motility of the free-living larval stages of Haemonchus contortus, Trichostrongylus colubriformis, and Ostertagia circumcincta (Gill & Lacey, 1993).

  • Cholinergic Receptor Subtype Distinction : Paraherquamide and its derivative, 2-deoxy-paraherquamide, have been shown to antagonize responses in Ascaris muscle, suggesting their potential in distinguishing subtypes of cholinergic receptors (Robertson et al., 2002).

  • Binding Studies in Nematodes : The binding properties of paraherquamide have been investigated in Caenorhabditis elegans, demonstrating its high affinity for a specific binding site, which correlates with its nematocidal activity (Schaeffer et al., 1992).

  • Insecticidal Activity : Paraherquamide has been found to have insecticidal activity, with certain derivatives like paraherquamide E showing potent effects against specific insects (López-Gresa et al., 2006).

  • Biosynthetic Studies : Research has also focused on the biosynthesis of paraherquamide A and its unusual amino acid constituents, providing insights into its complex molecular structure and potential as an antiparasitic drug (Stocking et al., 1996).

  • Spirocyclization in Biosynthesis : Further studies on the biosynthesis of paraherquamides have revealed the molecular basis for spirocycle formation, a key feature in their complex molecular structure (Fraley et al., 2019).

properties

IUPAC Name

(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O4/c1-16-9-11-31-15-26-14-27(25(4,5)19(26)13-28(16,31)23(33)30(26)6)17-7-8-18-21(20(17)29-22(27)32)34-12-10-24(2,3)35-18/h7-8,10,12,16,19H,9,11,13-15H2,1-6H3,(H,29,32)/t16-,19-,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXXZRQPTAQILV-PYGUQFFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C13CC4C(C5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paraherquamide E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.